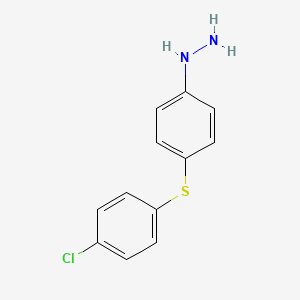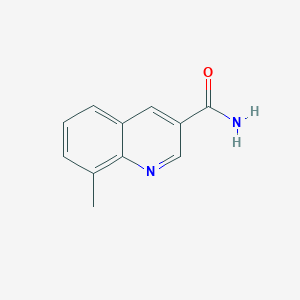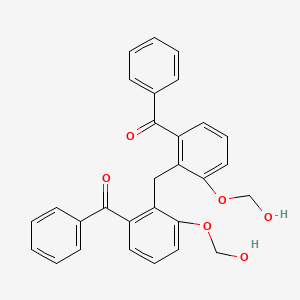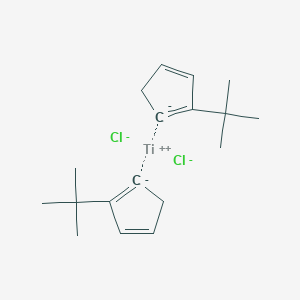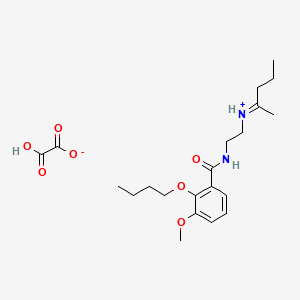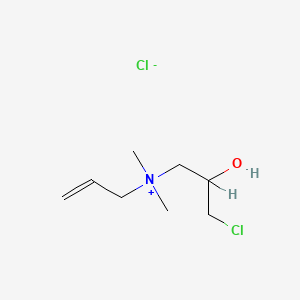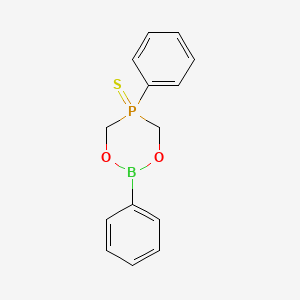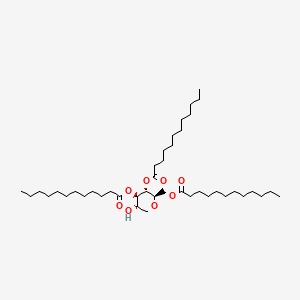
D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate involves the esterification of 1,5-anhydro-D-glucitol with dodecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of enzymatic catalysts, such as lipases, can also be explored to achieve selective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its ester groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as a biomolecule in metabolic studies. It can serve as a substrate for enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable polymers and surfactants. .
Mécanisme D'action
The mechanism of action of D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing dodecanoic acid, which can then participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins makes it a potential modulator of enzyme activity and protein-protein interactions .
Comparaison Avec Des Composés Similaires
1,5-Anhydro-D-glucitol: The parent compound without ester groups. It is used as a marker for short-term glycemic control in diabetic patients.
D-Glucitol, 1,5-anhydro-, 6-(3,4,5-trihydroxybenzoate): Another ester derivative with different functional groups, used in biochemical studies.
Uniqueness: D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate is unique due to its three dodecanoate ester groups, which impart distinct physicochemical properties. These ester groups enhance its hydrophobicity and surface activity, making it suitable for applications in surfactant formulations and drug delivery systems. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
54172-97-3 |
|---|---|
Formule moléculaire |
C42H78O8 |
Poids moléculaire |
711.1 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-3,4-di(dodecanoyloxy)-5-hydroxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C42H78O8/c1-4-7-10-13-16-19-22-25-28-31-38(44)48-35-37-42(50-40(46)33-30-27-24-21-18-15-12-9-6-3)41(36(43)34-47-37)49-39(45)32-29-26-23-20-17-14-11-8-5-2/h36-37,41-43H,4-35H2,1-3H3/t36-,37+,41+,42+/m0/s1 |
Clé InChI |
AIQOMNHTLTZMDO-ZUVXNSEBSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC1C(C(C(CO1)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


